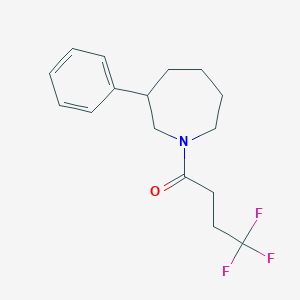

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

カタログ番号 B2364094

CAS番号:

2034264-16-7

分子量: 299.337

InChIキー: MPDSZUSGUCHBMS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, commonly known as TFA-1, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields.

科学的研究の応用

Catalysis and Chemical Reactions

- Secondary Benzylation Catalysis : Lanthanoid and scandium triflate have been used as catalysts for secondary benzylation of various nucleophiles, including aromatic compounds and alcohols, using secondary benzyl alcohols. Hafnium triflate (Hf(OTf)4) has shown the highest activity in these alkylations (Noji et al., 2003).

Organic Synthesis

- Trifluoromethylation in Organic Compounds : Research has explored trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, leading to compounds like 4-Phenyl-3-(trifluoromethyl)butan-2-one. This involves mechanisms using rhodium catalyst and dimethyl zinc (Sato et al., 2006).

Photoluminescence and Material Science

- Luminescence in Ytterbium Complexes : Studies on ytterbium(III) beta-diketonate complexes with 5-nitro-1,10-phenanthroline ancillary ligand have revealed that variations in the fluorinated β-diketonate chain length can affect Yb(3+) luminescence intensity and lifetime, providing insights into the design of optical materials (Martín‐Ramos et al., 2013).

Chemistry of Polyfluoroalkyl Compounds

- Polyfluoroalkyl Compound Synthesis : Research into the synthesis and application of polyfluoroalkyl compounds such as 1,1,1-Trifluoro-2,3-epoxypropane has been conducted, exploring various synthetic routes and their efficiency (Shimizu et al., 1996).

Other Chemical Applications

- Scandium Trifluoromethanesulfonate in Acylation : Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. It has shown remarkable catalytic activity, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

特性

IUPAC Name |

4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSZUSGUCHBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)

![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)